Phtalate de diisopentyle-d4

Vue d'ensemble

Description

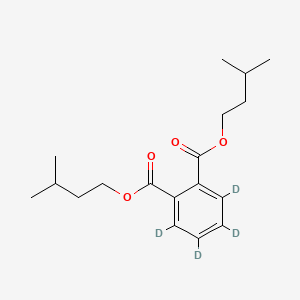

Diisopentyl Phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid-d4 1,2-Bis (3-methylbutyl) Ester, is a deuterium-labeled phthalate ester. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling makes it particularly useful in various analytical and research applications, including mass spectrometry and nuclear magnetic resonance spectroscopy .

Applications De Recherche Scientifique

Diisopentyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in various samples.

Environmental Science: Employed in studies to trace the environmental fate and transport of phthalates.

Biological Research: Used in metabolic studies to understand the biotransformation of phthalates in living organisms.

Pharmaceutical Research: Utilized in drug development to study the pharmacokinetics and metabolism of phthalate-containing compounds

Mécanisme D'action

Target of Action

Diisopentyl Phthalate-d4, a deuterium-labeled variant of Diisopentyl Phthalate , is primarily used as a plasticizer or additive in the production of polyvinyl chloride (PVC) . It is incorporated into drug molecules as a tracer for quantitation during the drug development process

Mode of Action

It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

It is known that phthalates, such as diisopentyl phthalate, can be metabolized and broken down into various compounds

Pharmacokinetics

The use of deuterium labeling has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Exposure to certain phthalates has been associated with cell death in some cell lines .

Action Environment

The action, efficacy, and stability of Diisopentyl Phthalate-d4 can be influenced by various environmental factors. For instance, phthalates can migrate from plastic materials to the environment, potentially affecting biological systems

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diisopentyl Phthalate-d4 is synthesized through the esterification of phthalic acid-d4 with isopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of Diisopentyl Phthalate-d4 follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Diisopentyl Phthalate-d4 suitable for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Diisopentyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form phthalic acid derivatives.

Reduction: The ester groups can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.

Major Products Formed

Oxidation: Phthalic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-n-butyl Phthalate: Another phthalate ester used as a plasticizer and in analytical studies.

Diethyl Phthalate: Commonly used in personal care products and as a plasticizer.

Diisobutyl Phthalate: Used in similar applications as Diisopentyl Phthalate-d4 but without deuterium labeling.

Uniqueness

Diisopentyl Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of phthalates are required .

Activité Biologique

Diisopentyl phthalate-d4 (DPP-d4) is a deuterated form of diisopentyl phthalate (DPP), which is a member of the phthalate family widely used as plasticizers in various industrial and consumer products. Understanding the biological activity of DPP-d4 is crucial due to its implications for human health and environmental safety.

| Property | Value |

|---|---|

| CAS Number | 93952-13-7 |

| Molecular Formula | C24H34D4O4 |

| Molecular Weight | 394.58 g/mol |

| Density | 0.991 g/mL at 25°C |

| Boiling Point | 384°C |

| Melting Point | -50°C |

| Flash Point | 405°F |

Biological Activity Overview

Phthalates, including DPP-d4, are known for their endocrine-disrupting properties, which can lead to various health issues. This section discusses the biological activity of DPP-d4 based on available research findings.

Toxicological Effects

-

Absorption and Metabolism :

- DPP-d4 is rapidly absorbed through the gastrointestinal tract, with bioavailability assessed at nearly 100% for oral exposure in both adults and children. However, dermal absorption remains low (2-4%) .

- The primary metabolic pathway involves conversion to monoesters, which are responsible for many biological effects, including endocrine disruption .

- Endocrine Disruption :

- Toxicity Profiles :

Case Studies

Several case studies have explored the effects of phthalates on biological systems:

-

Case Study on Reproductive Health :

A study involving pregnant Wistar rats treated with DPP showed significant behavioral changes in male offspring, suggesting that exposure during critical developmental windows can lead to long-term reproductive health issues . The study measured gene expression related to hormone receptors, revealing alterations linked to exposure levels. -

Cumulative Risk Assessment :

Research integrating exposure data with toxicological profiles indicated that cumulative exposure to phthalates like DPP could elevate risks for reproductive toxicity due to their action as PPARα agonists, which have been associated with liver tumors in rodent models but not in humans .

Summary of Findings

The biological activity of diisopentyl phthalate-d4 highlights significant concerns regarding its use and exposure:

- Endocrine Disruption : Evidence supports its role as an endocrine disruptor, particularly affecting male reproductive health.

- Toxicity Levels : While acute toxicity is low, chronic exposure poses risks for liver toxicity and developmental effects.

- Regulatory Implications : Given its widespread use in consumer products, there are ongoing discussions regarding regulatory measures to limit exposure, especially among vulnerable populations such as pregnant women and children.

Propriétés

IUPAC Name |

bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBFCARANRIKJ-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747690 | |

| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346597-80-5 | |

| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.